1-(5-chloropentyl)-1H-imidazole

Description

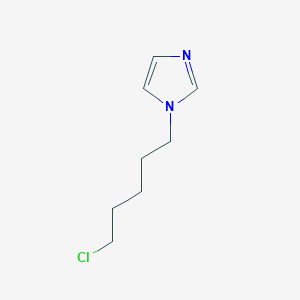

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropentyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFGBEKTDJMLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 1 5 Chloropentyl 1h Imidazole

Direct N-Alkylation Approaches

Direct N-alkylation is the most straightforward method for synthesizing 1-(5-chloropentyl)-1H-imidazole. This approach involves the reaction of imidazole (B134444), or its corresponding anion, with a suitable alkylating agent bearing a 5-chloropentyl chain.

Reaction with Alkyl Halides

The N-alkylation of imidazole with an appropriate alkyl halide is a common and well-established synthetic route. For the preparation of this compound, a difunctionalized alkane such as 1-bromo-5-chloropentane (B104276) is a suitable alkylating agent. google.com The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group.

The reaction of imidazole with dihaloalkanes like 1,5-dibromopentane (B145557) has been shown to produce bis(imidazol-1-yl)alkanes. researchgate.net By analogy, using 1-bromo-5-chloropentane allows for selective alkylation at the more reactive carbon-bromine bond, leaving the chloro group intact for further functionalization if desired. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that the primary product is the target molecule. The general reaction is as follows:

Imidazole + 1-bromo-5-chloropentane → this compound + HBr

A significant challenge in the N-alkylation of imidazole is the potential for double alkylation, which leads to the formation of imidazolium (B1220033) salts. tandfonline.com This occurs because the resulting N-alkylated imidazole is often more basic than the starting imidazole, making it susceptible to further reaction with the alkyl halide. tandfonline.com

Role of Base and Solvent Systems in N-Alkylation

The choice of base and solvent is critical in directing the outcome of the N-alkylation of imidazole. The reaction can be performed under neutral conditions, where imidazole itself acts as the base, or more commonly, with the addition of an external base to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. otago.ac.nzyoutube.com

Base: The use of a base, such as sodium hydroxide, potassium hydroxide, or potassium tert-butoxide, increases the concentration of the imidazolide anion, thereby accelerating the rate of reaction. tandfonline.comotago.ac.nzacs.org The strength of the base can influence the reaction's selectivity. For instance, using a strong base like potassium tert-butoxide can promote exclusive N-alkylation. acs.org Studies on imidazole alkylation have shown that with reactive alkyl halides, a slight excess of a strong base at low temperatures (0-25°C) is effective, whereas less reactive halides may require higher temperatures (around 80°C) and an excess of a milder base. tandfonline.com

Solvent: The solvent system plays a crucial role in the solubility of reactants and the reaction pathway. Non-polar aromatic solvents like toluene (B28343) have been used to achieve high yields of pure 1-alkylimidazoles while minimizing the formation of quaternary ammonium (B1175870) byproducts. google.com In other cases, polar aprotic solvents such as dimethylformamide (DMF) are employed. google.comnih.gov The choice of solvent can also be linked to the type of catalysis used, as seen in phase transfer catalysis systems.

The interplay between the base and solvent system is essential for optimizing the synthesis. For example, a study on the regioselective arylation of imidazoles found that switching from a weaker base in a polar solvent to a stronger alkoxide base in a nonpolar solvent could change the site of functionalization on the imidazole ring. nih.gov

Phase Transfer Catalysis in Imidazole Alkylation

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., a solid and a liquid). tandfonline.comwikipedia.org It is particularly useful for the N-alkylation of imidazoles, as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, often without the need for an organic solvent. tandfonline.comtandfonline.comresearchgate.net

In solid-liquid phase transfer catalysis (S-L PTC), the imidazole is typically reacted with a solid base (like potassium hydroxide) and an alkyl halide in the presence of a catalyst. tandfonline.com The catalyst facilitates the transfer of the imidazolide anion from the solid phase into the organic phase (or the liquid alkyl halide itself), where it can react. jetir.org This method has been successfully applied to the N-alkylation of imidazole with various alkyl halides, yielding N-alkylimidazoles in high yields while avoiding the formation of quaternary imidazolium salts. tandfonline.comtandfonline.com

A key advantage of S-L PTC is the ability to perform the reaction in the absence of a solvent, which offers a greener and more efficient process. tandfonline.comresearchgate.net The reaction conditions, such as temperature and the nature of the base, can be fine-tuned to control the reaction's outcome. tandfonline.com

| Reaction Parameter | Condition | Effect on Imidazole Alkylation | Reference |

| Catalysis Type | Solid-Liquid PTC (Solvent-free) | High yields, avoids quaternization | tandfonline.com |

| Base | Strong Base (e.g., PTB) | Requires lower temperatures (0-25°C) | tandfonline.com |

| Base | Mild Base (e.g., KOH) | Requires higher temperatures (80°C) | tandfonline.com |

| Alkyl Halide | Reactive Halides (e.g., Bromides) | Can lead to imidazolium salt formation | tandfonline.com |

This table presents generalized findings on imidazole alkylation under PTC conditions.

The effectiveness of phase transfer catalysis hinges on the choice of the catalyst, which is responsible for transporting the reacting anion across the phase boundary.

Crown Ethers: Crown ethers, such as 18-crown-6 (B118740), are macrocyclic polyethers that can strongly complex with alkali metal cations (like K⁺ from KOH). jetir.orgrasayanjournal.co.inyoutube.com By sequestering the cation within their central cavity, the corresponding anion (in this case, the imidazolide anion) becomes "naked" and highly reactive in the organic phase. youtube.com The use of 18-crown-6 in combination with potassium tert-butoxide has been shown to be an effective system for the N-alkylation of various heterocycles, including imidazole, in diethyl ether. acs.orgresearchgate.net The efficiency of crown ethers as phase transfer catalysts depends on their ability to complex the specific cation, the stability of the resulting complex, and its solubility in the organic phase. rasayanjournal.co.in

Quaternary Ammonium Salts: Quaternary ammonium salts (QAS), such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663), are another major class of phase transfer catalysts. wikipedia.orgresearchgate.netnih.govscienceinfo.com These salts consist of a bulky organic cation and a halide or hydrogen sulfate anion. In the S-L PTC system for imidazole alkylation, the quaternary ammonium cation pairs with the imidazolide anion, forming an ion pair that is soluble in the organic phase. phasetransfercatalysis.com This allows the imidazolide to react with the alkyl halide. phasetransfercatalysis.com This method offers a way to control the concentration of the reactive anion in the organic phase by adjusting the amount of catalyst used, which can help to improve selectivity and minimize side reactions. phasetransfercatalysis.com

| Catalyst Type | Example | Mechanism of Action | Reference |

| Crown Ether | 18-crown-6 | Complexes with the cation (e.g., K⁺), activating the "naked" anion. | acs.orgrasayanjournal.co.in |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Forms a lipophilic ion pair with the anion, transporting it into the organic phase. | wikipedia.orgphasetransfercatalysis.com |

This table summarizes common catalyst systems used in the phase transfer catalysis of imidazole alkylation.

General Synthetic Strategies for Imidazole Functionalization

Beyond direct N-alkylation, a variety of sophisticated strategies exist for the functionalization of the imidazole core, which can be adapted for the synthesis of complex imidazole derivatives. These methods allow for precise control over the substitution pattern on both the nitrogen and carbon atoms of the ring.

One powerful strategy involves the use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This approach enables regioselective functionalization of the imidazole ring. For example, after protecting the N-1 position with a SEM group, direct C-H arylation can be selectively performed at the C-5 and C-2 positions using palladium catalysis. nih.gov

Furthermore, a "SEM-switch" strategy has been developed to access less reactive positions. This involves a transposition of the SEM group from the N-1 to the N-3 nitrogen, which in turn activates the C-4 position for subsequent functionalization. nih.gov This methodology also facilitates regioselective N-alkylation. By alkylating the unprotected N-3 nitrogen of a 1-SEM-protected imidazole and then removing the SEM group, one can obtain 1,4-disubstituted imidazoles that are otherwise difficult to synthesize. nih.gov

Other general methods for creating substituted imidazoles include one-pot reactions involving the catalytic N-arylation of imidazole with aryl iodides nih.gov and the cyclization of α-dicarbonyl compounds with ammonia (B1221849) sources. asianpubs.org These versatile strategies provide access to a wide array of mono-, di-, and tri-substituted imidazoles, forming a toolbox for the synthesis of complex target molecules like this compound and its analogues. nih.govnih.gov

Condensation Reactions

The most direct and widely utilized method for synthesizing this compound is the condensation reaction between imidazole and a suitable pentyl halide. This reaction, a type of nucleophilic substitution, typically involves the deprotonation of imidazole with a base to form the imidazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A common approach involves the reaction of imidazole with 1,5-dibromopentane or 1,5-dichloropentane. The use of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is standard. researchgate.net The reaction of 2 equivalents of imidazole with 1 equivalent of 1,5-dibromopropane has been shown to produce the corresponding bis-imidazolyl propane (B168953) in good yields, and a similar reaction with 1,5-dibromopentane is expected to yield 1,5-bis(imidazol-1-yl)pentane. researchgate.net To favor the mono-alkylation product, this compound, an excess of the dihaloalkane can be used.

The general scheme for this condensation is as follows: Imidazole + 1,5-dihalopentane (in excess) + Base → 1-(5-halopentyl)-1H-imidazole

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Strong bases like NaH ensure complete deprotonation of the imidazole, leading to a faster reaction.

| Reactants | Base/Solvent | Product | Yield | Reference |

| Imidazole, 3,4-dichlorobenzyl bromide | NaH/TBAB in THF | 1-(3,4-dichlorobenzyl)-1H-imidazole | Quantitative | researchgate.net |

| Imidazole, Ethyl bromoacetate | NaH/TBAB in THF | Imidazol-1-yl-acetic acid ethyl ester | Quantitative | researchgate.net |

| Imidazole, 1,3-dibromopropane | - | 1,3-bis(2-propylimidazol-1-yl)-propane | Good | researchgate.net |

This table presents examples of N-alkylation of imidazole using condensation reactions, illustrating the general applicability of this method.

Metal-Catalyzed Methods

While traditional N-alkylation often proceeds without a metal catalyst, certain metal-catalyzed methods have been developed for the formation of C-N bonds in heterocyclic compounds. For instance, copper-catalyzed N-arylation of imidazole with aryl iodides is a well-established method. nih.gov However, for N-alkylation with simple alkyl halides, metal catalysts are less common.

Some methodologies involve palladium-catalyzed allylation of imidazoles. nih.gov Iron-catalyzed synthesis has also been reported for creating N-aryl oxazolidines, demonstrating the utility of transition metals in C-N bond formation. nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these methods suggest potential avenues for catalytic approaches, possibly offering milder reaction conditions or improved selectivity in more complex scenarios.

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the N-alkylation of imidazoles, this includes the use of greener solvents, solvent-free conditions, and less toxic reagents.

One notable green approach is the use of dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, as alkylating agents. google.com These reagents are less toxic than traditional alkyl halides. The reaction can be carried out by heating the imidazole compound with the carbonate in the presence of a catalyst, with high yields of the N-alkylated product. google.com

Solvent-free, or "dry media," reactions represent another green alternative. researchgate.net Several alkaline carbons have been shown to be effective basic catalysts for the N-alkylation of imidazole with 1-bromobutane (B133212) in the absence of a solvent. researchgate.net This approach minimizes waste and simplifies product purification. One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing solvent usage and waste generation. asianpubs.org

| Green Method | Reagents | Conditions | Advantage | Reference |

| Carbonate Alkylation | Imidazole, Dibutyl carbonate | Heating with catalyst | Low toxicity of reagents | google.com |

| Solvent-Free | Imidazole, 1-bromobutane | Alkaline carbon catalyst | No solvent waste | researchgate.net |

| One-Pot Synthesis | Aromatic aldehydes, Amines | Metal-free, mild conditions | High atom economy, reduced waste | asianpubs.orgacs.org |

This table highlights various green chemistry approaches applicable to the N-alkylation of imidazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The N-alkylation of imidazoles is amenable to this technology.

Microwave irradiation has been successfully used for the synthesis of various imidazole derivatives. nih.govnih.govrsc.org For example, the reaction of phenyl glycidyl (B131873) ether with imidazole derivatives can be efficiently carried out under solvent-free, microwave-assisted conditions, with reactions completing in as little as one minute. nih.gov One-pot multicomponent reactions for synthesizing complex imidazoles have also been significantly improved by using microwave heating, which reduces reaction times from days to minutes and increases yields. lew.ro This suggests that the synthesis of this compound could be significantly expedited using microwave technology.

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Imidazo[1,2-a]pyrimidine synthesis | Conventional (Reflux) | 36 hours | 30% | nih.gov |

| Imidazo[1,2-a]pyrimidine synthesis | Microwave | 5-15 minutes | 85-95% | nih.gov |

| Benzo[f]pyrrolo[1,2-a]quinoline synthesis | Conventional (Reflux) | 12 days | <2% | lew.ro |

| Benzo[f]pyrrolo[1,2-a]quinoline synthesis | Microwave (120 °C) | 120 minutes | 41% | lew.ro |

This table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, demonstrating the efficiency of microwave heating.

Denitrogenative Transformation of Triazoles to Imidazoles

A more complex and less direct route to substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazoles. nih.govscilit.com This method involves the conversion of a triazole ring into an imidazole ring, typically catalyzed by a transition metal like rhodium. nih.gov The process is a transannulation reaction where the triazole loses a molecule of nitrogen (N₂) and incorporates atoms from another reactant to form the new heterocyclic system.

The general mechanism involves the formation of a metal carbene intermediate from the triazole, which then reacts with a nitrile to form an imidazole. nih.gov While this is a powerful method for creating highly substituted and complex imidazoles, it is not the most straightforward or common approach for preparing a simple N-alkylimidazole like this compound. This pathway is more suited for the synthesis of imidazoles where the substituents are introduced as part of the ring-forming process itself. mdpi.comresearchgate.netnih.gov

Regioselectivity Considerations in N-Alkylation of Imidazoles

When the imidazole ring is asymmetrically substituted (e.g., at the 4- or 5-position), the two nitrogen atoms become non-equivalent. This raises the issue of regioselectivity in N-alkylation, as the incoming alkyl group can attach to either N-1 or N-3, leading to two different regioisomers. otago.ac.nzreddit.com For the synthesis of this compound from unsubstituted imidazole, this is not a concern as the parent molecule is symmetrical. However, understanding the factors that govern regioselectivity is fundamental in imidazole chemistry.

Electronic and Steric Factors Influencing Regioselectivity

The outcome of the N-alkylation of an unsymmetrical imidazole is governed by a combination of electronic and steric effects, as well as reaction conditions such as the solvent and the nature of the base used. otago.ac.nzbeilstein-journals.org

Electronic Factors: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the imidazole ring significantly influences the nucleophilicity of the two nitrogen atoms.

Electron-Withdrawing Groups (EWGs): An EWG at the 4(5)-position deactivates the adjacent nitrogen atom (N-3) towards electrophilic attack more than the remote nitrogen (N-1). Consequently, alkylation tends to occur preferentially at the N-1 position. otago.ac.nz The effect is primarily inductive. otago.ac.nz

Electron-Donating Groups (EDGs): Conversely, an EDG enhances the electron density of both nitrogens but may favor alkylation at the sterically less hindered nitrogen.

Steric Factors: Steric hindrance plays a crucial role in determining the site of alkylation.

Bulky Substituents: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen, making the more remote nitrogen the preferred site for alkylation. otago.ac.nz

Bulky Alkylating Agents: Similarly, as the size of the incoming alkylating agent increases, it will preferentially react at the less sterically hindered nitrogen atom. otago.ac.nz

Studies on the alkylation of 4(5)-methylimidazole have shown that different catalysts can lead to different regioisomers. For example, using Y-zeolites as a catalyst in the vapor-phase alkylation with methanol (B129727) selectively yields 1,5-dimethylimidazole, while Beta-zeolite favors the formation of 1,4-dimethylimidazole. rsc.orgrsc.org This highlights the complex interplay of factors that can be exploited to control the regiochemical outcome of the reaction. The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can also be a powerful strategy to direct alkylation to a specific nitrogen atom. nih.govacs.org

Tautomeric Effects on Product Ratios

While the synthesis of this compound from unsubstituted imidazole is straightforward as the starting material is symmetrical, the situation becomes more complex when dealing with asymmetrically substituted imidazoles (e.g., 4- or 5-substituted imidazoles). In these cases, the phenomenon of annular tautomerism plays a critical role in determining the final product distribution. otago.ac.nz

An unsymmetrically substituted imidazole, such as 4(5)-nitroimidazole, exists as a dynamic equilibrium of two tautomeric forms. For instance, the 4-nitro-1H-imidazole tautomer coexists with the 5-nitro-1H-imidazole tautomer. These two forms are generally not present in equal amounts; the equilibrium position is influenced by the electronic nature of the substituent. otago.ac.nz Alkylation can occur on either of the two ring nitrogen atoms, leading to a mixture of two isomeric products (1,4- and 1,5-disubstituted imidazoles). The ratio of these products is not solely dependent on the relative reactivity of the nitrogen atoms but is strongly influenced by the position of the tautomeric equilibrium. otago.ac.nz

Research has shown several key factors that govern the regioselectivity of N-alkylation:

Electronic Effects : In basic media, where the imidazole is deprotonated to form an anion, alkylation is primarily governed by electronic and steric factors. Electron-withdrawing groups, like a nitro group, deactivate the nearer nitrogen atom towards electrophilic attack. Consequently, the alkylating agent preferentially attacks the more remote, less deactivated nitrogen atom. otago.ac.nz

Steric Effects : The size of both the substituent on the imidazole ring and the incoming alkylating group significantly impacts the product ratio. An increased steric hindrance around one nitrogen atom will favor alkylation at the less hindered nitrogen. otago.ac.nz

Tautomeric Control : Under neutral conditions, the tautomeric equilibrium itself often becomes the dominant factor controlling the product ratio, sometimes overriding the expected electronic effects. otago.ac.nz For imidazoles with an electron-withdrawing substituent (like -NO2 or -CO2Et), the 4-substituted tautomer is generally the more stable and dominant form in solution. Even though this tautomer is less reactive in an SE2' reaction, its higher concentration leads to a greater proportion of the corresponding product, which is the 1-alkyl-5-substituted imidazole. otago.ac.nz

The interplay of these effects determines the final isomer ratio. Differentiating between the resulting 1,4- and 1,5-disubstituted isomers can be challenging but is often achieved using spectroscopic methods like NMR, by analyzing cross-ring coupling constants. acs.org

The following table illustrates the influence of substituent type and reaction conditions on the theoretical product ratios in the alkylation of 4(5)-substituted imidazoles, based on established principles.

Table 2: Influence of Tautomerism on Product Ratios in Imidazole Alkylation

| Substituent at 4(5)-Position | Substituent Type | Reaction Condition | Dominant Tautomer | Favored Product | Controlling Factor |

|---|---|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Neutral (e.g., ethanolic) | 4-Nitro-1H-imidazole | 1-Alkyl-5-nitroimidazole | Tautomeric Equilibrium otago.ac.nz |

| -NO₂ | Electron-Withdrawing | Basic (e.g., aq. NaOH) | Anion | 1-Alkyl-4-nitroimidazole | Electronic Effect (Attack at remote N) otago.ac.nz |

| -CH₃ | Electron-Donating | Basic (e.g., aq. NaOH) | Anion | 1-Alkyl-4-methylimidazole | Steric Hindrance otago.ac.nz |

| -C(CH₃)₃ | Bulky/Electron-Donating | Basic (e.g., aq. NaOH) | Anion | 1-Alkyl-4-tert-butylimidazole | Steric Hindrance (Pronounced) otago.ac.nz |

Chemical Reactivity and Derivatization of 1 5 Chloropentyl 1h Imidazole

Reactivity of the Chloropentyl Chain

The terminal chloro group on the pentyl chain is the primary site for nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom on the pentyl chain of 1-(5-chloropentyl)-1H-imidazole is susceptible to displacement by various nucleophiles. This classic SN2 reaction allows for the introduction of new functionalities onto the alkyl chain. For instance, reaction with amines, thiols, or alkoxides would lead to the corresponding amino, thioether, or ether derivatives, respectively. The efficiency of these substitution reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Potential for Further Chain Functionalization

Beyond simple substitution, the chloropentyl chain can be further elaborated. For example, conversion of the chloride to an azide, followed by a "click" reaction (Huisgen cycloaddition), opens up possibilities for creating triazole-containing structures. Alternatively, elimination reactions could be induced under appropriate basic conditions to form an alkene, which could then undergo a variety of addition reactions. These transformations significantly expand the molecular diversity achievable from this starting material.

Reactivity of the Imidazole (B134444) Core

The imidazole ring itself is an aromatic heterocycle with distinct reactive sites, enabling a different set of chemical transformations.

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C4 or C5 positions due to the formation of more stable intermediates. uobabylon.edu.iq Common electrophilic substitution reactions include nitration and halogenation. uobabylon.edu.iq For instance, nitration can be achieved using a mixture of nitric and sulfuric acid. uobabylon.edu.iq Halogenation, such as bromination, can be carried out using bromine in a suitable solvent like chloroform. uobabylon.edu.iq The presence of the N-alkyl (chloropentyl) group can influence the regioselectivity of these substitutions.

Ring Transformations and Cycloaddition Reactions

The imidazole core can participate in more complex transformations, including ring-opening reactions and cycloadditions. For example, treatment with benzoyl chloride in the presence of a base can lead to the opening of the imidazole ring. uobabylon.edu.iq Furthermore, the imidazole moiety can be involved in cycloaddition reactions. While specific examples for this compound are not prevalent, the general reactivity of imidazoles suggests potential for participation in [2+2], [3+2], or [4+2] cycloadditions under appropriate conditions with suitable reaction partners, leading to the formation of more complex fused heterocyclic systems. nih.gov For instance, the synthesis of 4-aminoimidazoles has been achieved through the cycloaddition of nitrenoids with ynamides. nih.gov Additionally, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles provides a pathway to functionalized 1H-imidazoles. mdpi.comnih.gov

Formation of Imidazolium (B1220033) Salts via Quaternization Reactions

A key reaction of N-substituted imidazoles like this compound is the quaternization of the second nitrogen atom (N3) in the imidazole ring. This reaction converts the neutral imidazole into a positively charged imidazolium salt.

Quaternization is typically achieved by reacting the N-substituted imidazole with an alkylating or arylating agent. For example, reacting this compound with an alkyl halide (e.g., methyl iodide) would yield a 1-(5-chloropentyl)-3-methylimidazolium iodide salt. More advanced methods include copper-catalyzed direct aryl quaternization using diaryliodonium salts or arylboronic acids, which allow for the synthesis of unsymmetrical imidazolium salts with a wide tolerance for various functional groups. organic-chemistry.orgrsc.org These reactions are valuable for creating precursors for N-heterocyclic carbenes (NHCs) and other functional materials. organic-chemistry.orgorientjchem.org

The resulting imidazolium salts are a class of ionic liquids with tunable properties, finding applications as solvents, catalysts, and in materials science. The properties of the resulting imidazolium salt, such as its melting point, viscosity, and solubility, are highly dependent on the nature of the substituent introduced and the counter-anion.

Computational and Theoretical Investigations of 1 5 Chloropentyl 1h Imidazole and Imidazole Derivatives

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis (e.g., DFT/B3LYP)

Density Functional Theory (DFT) with the B3LYP functional is a widely used method for geometry optimization and electronic structure analysis of organic molecules, including imidazole (B134444) derivatives. a2bchem.com This method provides a good balance between accuracy and computational cost.

Geometry Optimization: The optimization of the molecular geometry of 1-(5-chloropentyl)-1H-imidazole would involve finding the lowest energy conformation by calculating bond lengths and angles. For a similar compound, 1-methyl-1H-imidazole, DFT calculations have been used to determine its optimized structure. It is expected that the imidazole ring of this compound would have a planar structure, with the pentyl chain adopting a staggered conformation to minimize steric hindrance.

Electronic Structure Analysis: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For many imidazole derivatives, this energy gap has been calculated to be around 4-5 eV, indicating good stability.

| Parameter | Representative Value | Reference |

| Bond Lengths (Å) | ||

| N1-C2 | 1.375 | orientjchem.org |

| C2-N3 | 1.390 | orientjchem.org |

| N3-C4 | 1.330 | orientjchem.org |

| C4-C5 | 1.360 | orientjchem.org |

| C5-N1 | 1.380 | orientjchem.org |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | 108.0 | orientjchem.org |

| N1-C2-N3 | 110.0 | orientjchem.org |

| C2-N3-C4 | 108.0 | orientjchem.org |

| N3-C4-C5 | 107.0 | orientjchem.org |

| C4-C5-N1 | 107.0 | orientjchem.org |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.29 | orientjchem.org |

| LUMO Energy | -1.81 | orientjchem.org |

| HOMO-LUMO Gap | 4.48 | orientjchem.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of an imidazole derivative typically shows negative potential (red regions) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. accelachem.com The hydrogen atoms, particularly the one on the imidazole ring (if present) and those on the alkyl chain, would exhibit positive potential (blue regions), marking them as electrophilic sites. For this compound, the chlorine atom would also introduce a region of negative potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of molecules over time.

Conformational Analysis

The chloropentyl side chain of this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis helps identify the most stable conformers. Potential energy scans along the dihedral angles of the pentyl chain would reveal the energy minima corresponding to the most populated conformations. It is expected that extended, anti-periplanar conformations of the alkyl chain are generally more stable, minimizing steric clashes.

Intermolecular Interaction Studies (e.g., hydrogen bonding, pi-stacking)

The imidazole ring can participate in various non-covalent interactions that are crucial for its behavior in different environments.

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. In the case of this compound, the N-3 atom is a potential hydrogen bond acceptor. nih.gov

Pi-Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems. These interactions are important in the context of biological systems and materials science. nih.gov

Molecular dynamics simulations can be used to study the stability and dynamics of these intermolecular interactions in different solvents or in the presence of other molecules.

Ligand-Target Interaction Studies in Research Contexts

In the context of drug discovery and materials science, understanding how this compound interacts with potential biological targets or surfaces is of great interest. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor.

For instance, imidazole derivatives have been studied as inhibitors of various enzymes. A molecular docking study of this compound with a hypothetical protein target would involve placing the molecule in the active site of the protein and calculating the binding energy. The imidazole ring could form hydrogen bonds with amino acid residues in the active site, while the chloropentyl chain could engage in hydrophobic interactions.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Mitogen-activated protein kinase (1A9U) | Imidazole derivative | -7.5 | LYS54, GLU72 | |

| Cytochrome P450 14-alpha demethylase | Halogenated imidazole | -8.2 | TYR132, HIS377 | |

| HIV-1 Reverse Transcriptase (1RT2) | Imidazole derivative | -9.1 | LYS101, TYR181, TYR188 |

Molecular Docking Simulations with Research Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nitk.ac.in This method is frequently employed in drug design to understand the interaction between a ligand, such as an imidazole derivative, and its receptor target. The process involves predicting the binding mode and affinity of the ligand within the active site of a protein.

The primary goal of these simulations is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For example, in a study of imidazole derivatives as 14α-demethylase inhibitors, molecular docking revealed that the N-3 of the imidazole ring coordinates with the heme iron atom in the enzyme's active site. researchgate.net Additionally, π-π and π-cation interactions between the aryl moieties of the imidazole derivatives and specific amino acid residues like Phe 255 and Arg 96 were identified as crucial for binding. researchgate.net

Interactive Table: Example of Molecular Docking Data for Imidazole Derivatives

The following table showcases typical data generated from a molecular docking study of various imidazole derivatives against a specific protein target. The binding energy represents the strength of the interaction, with more negative values indicating a stronger binding affinity.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Imidazole Derivative A | 14α-demethylase | -8.5 | PHE 255, ARG 96, Heme |

| Imidazole Derivative B | GlcN-6-P synthase | -7.9 | SER 347, GLU 488 |

| Imidazole Derivative C | SARS-CoV-2 Mpro | -9.2 | HIS 41, CYS 145 |

| Imidazole Derivative D | Tubulin | -8.8 | LYS 254, ASN 258 |

Prediction of Binding Affinities

The prediction of binding affinity is a critical component of computational drug discovery, providing a quantitative measure of the strength of the interaction between a ligand and its target protein. researchgate.net This is often expressed as the binding free energy (ΔG), where a more negative value corresponds to a stronger and more stable interaction. Various computational methods, including molecular docking simulations and more rigorous techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate these affinities. researchgate.net

For imidazole derivatives, predicted binding affinities have been instrumental in identifying promising lead compounds for further development. In a study investigating imidazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), several compounds exhibited strong binding affinities. mdpi.com For example, imidazolyl-methanone C10 showed the highest binding affinity at -9.2 kcal/mol, while pyridyl-imidazole C5 and thiophenyl-imidazole C1 had affinities of -8.3 kcal/mol and -8.2 kcal/mol, respectively. mdpi.com These predictions suggest that these compounds could be potent inhibitors of the viral enzyme.

In another study on bis-imidazole derivatives as potential inhibitors of Mycobacterium tuberculosis 14α-sterol demethylase (14DM), the predicted binding free energies were also significant. ijrpc.com Compound 1n, for instance, had a minimum free binding energy of -7.9 kcal/mol. ijrpc.com Such predictions are crucial for ranking and prioritizing compounds for synthesis and experimental testing.

Interactive Table: Predicted Binding Affinities of Various Imidazole Derivatives

This table provides examples of predicted binding affinities for different classes of imidazole derivatives against their respective targets.

| Imidazole Derivative Class | Target | Predicted Binding Affinity (kcal/mol) |

| Imidazolyl-methanones | SARS-CoV-2 Mpro | -9.2 to -8.2 |

| Thiophenyl-imidazoles | SARS-CoV-2 Mpro | -8.2 |

| Pyridyl-imidazoles | SARS-CoV-2 Mpro | -8.3 |

| Quinoline-imidazoles | SARS-CoV-2 Mpro | -7.7 |

| Bis-imidazole amides | M. tuberculosis 14DM | -7.9 to -7.68 |

Computational Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate physicochemical properties of molecules with their activities. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For imidazole derivatives, QSAR studies have been successfully applied to understand their antifungal and anticancer activities. In one study, QSAR models were developed for a series of imidazole derivatives against Candida albicans and Rhodotorula glutinis. nih.gov The models revealed that the antifungal activity was related to size, bulkiness, and lipophilic and polar interactions. nih.gov Such insights are invaluable for designing new antifungal agents with improved efficacy.

Another study focused on developing a three-dimensional QSAR (3D-QSAR) model for a series of imidazole derivatives as anti-breast cancer agents. nih.gov This model provided a visual representation of the SAR, highlighting regions of the molecules where modifications would likely lead to increased or decreased activity. nih.gov The study identified that electronic-rich characteristics of the imidazole scaffold were important for binding to various enzymes and receptors. nih.gov

For this compound, a computational SAR study would involve synthesizing and testing a series of related compounds where the length of the alkyl chain, the position of the chloro substituent, and modifications to the imidazole ring are varied. The biological activity of these compounds would then be correlated with their structural and electronic properties to build a predictive QSAR model. This model could then guide the optimization of the lead compound to enhance its desired biological activity.

Interactive Table: Key Descriptors in Imidazole Derivative QSAR Models

This table lists some of the common molecular descriptors used in QSAR studies of imidazole derivatives and their general influence on biological activity.

| Descriptor | Type | Influence on Activity |

| ClogP | Lipophilicity | Often a parabolic relationship, where optimal lipophilicity leads to maximum activity. |

| Molar Refractivity | Steric | Relates to the volume of the molecule and can influence how well it fits into a binding site. |

| Dipole Moment | Electronic | Affects polar interactions with the target protein. |

| HOMO/LUMO Energies | Electronic | Related to the molecule's ability to participate in charge-transfer interactions. |

| van der Waals Volume | Steric | Describes the bulk of the molecule, which can impact binding. |

Applications and Research Utility of 1 5 Chloropentyl 1h Imidazole in Chemical Sciences

Role as a Synthetic Intermediate

The presence of two reactive sites in 1-(5-chloropentyl)-1H-imidazole makes it a versatile building block for the construction of more complex molecular architectures.

The key to the utility of this compound as a synthetic intermediate is its capacity to link different molecular fragments. The imidazole (B134444) ring can be quaternized, and the terminal chlorine atom can be displaced by a variety of nucleophiles. This dual reactivity allows for the sequential or simultaneous introduction of different functional groups, leading to the assembly of complex target molecules.

An example of its application is in the synthesis of novel antifungal agents. Researchers have utilized this compound as a starting material to create a series of new imidazole-containing derivatives. In these syntheses, the chloropentyl chain is exploited for coupling with other molecules of interest, leading to the formation of compounds with potential therapeutic applications.

Beyond its use in assembling acyclic and cyclic systems, this compound can serve as a precursor for the generation of other heterocyclic structures. The imidazole ring itself can undergo transformations, or the chloropentyl chain can be functionalized and induced to cyclize, thereby forming new ring systems. For instance, intramolecular cyclization reactions can be envisioned where the terminal carbon of the pentyl chain, after conversion to a suitable functional group, attacks the imidazole ring, leading to fused or spirocyclic heterocyclic systems.

Exploration in Materials Science

The properties of the imidazole ring have led to the exploration of this compound in the field of materials science, particularly in the development of ionic liquids and polymers.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. Imidazolium-based cations are among the most common components of ILs.

This compound is a direct precursor to a class of imidazolium (B1220033) ionic liquids. The synthesis typically involves the quaternization of the N-3 nitrogen of the imidazole ring with an alkyl halide, followed by the displacement of the chloride ion on the pentyl chain with an anion of choice. This process results in the formation of an imidazolium salt with a functionalized side chain, which can be further modified to fine-tune the properties of the resulting ionic liquid. The presence of the terminal chloro group on the pentyl chain also allows for the synthesis of "task-specific" or "functionalized" ionic liquids, where a particular functional group can be introduced at the end of the alkyl chain.

A general synthetic route involves the reaction of this compound with an alkyl halide (R-X) to form a quaternary ammonium (B1175870) salt. This can then undergo anion exchange to yield the final ionic liquid.

| Precursor | Reagent | Resulting Cation |

| This compound | Alkyl Halide (e.g., CH3I) | 1-(5-chloropentyl)-3-methyl-1H-imidazolium |

This resulting cation can then be paired with various anions (e.g., BF4-, PF6-, (CF3SO2)2N-) to form a range of ionic liquids with different physicochemical properties.

The reactivity of this compound also lends itself to applications in polymer chemistry. It can be used as a monomer or as a precursor to a monomer in polymerization reactions. For example, the terminal chloro group can be converted to a polymerizable group, such as a vinyl or acrylic moiety. The resulting imidazole-containing monomer can then be polymerized to yield polymers with pendant imidazole groups.

These imidazole-functionalized polymers have potential applications in various fields, such as in the development of proton-conducting membranes for fuel cells, as catalysts, or as metal-scavenging materials. The imidazole groups within the polymer matrix can participate in proton transport, coordinate with metal ions, or act as basic catalysts.

Investigational Biological Research (In Vitro and Non-Human In Vivo, Mechanistic Focus)

While clinical data is outside the scope of this article, the foundational biological activities of this compound and its derivatives are a subject of investigational research. The imidazole moiety is a key component of many biologically active molecules, including the amino acid histidine and numerous antifungal drugs.

In a mechanistic context, the biological effects of compounds derived from this compound are often attributed to the interaction of the imidazole ring with biological targets. For instance, in the realm of antifungal research, it is well-established that the imidazole ring of drugs like clotrimazole (B1669251) and miconazole (B906) binds to the heme iron of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This inhibition disrupts the fungal cell membrane, leading to cell death.

Derivatives synthesized from this compound are often designed to mimic this mechanism of action. The N-substituted side chain, in this case, the functionalized pentyl group, plays a crucial role in modulating the lipophilicity and steric interactions of the molecule with the active site of the target enzyme, thereby influencing its potency and selectivity. In vitro assays, such as minimum inhibitory concentration (MIC) determinations against various fungal strains, are typically the first step in evaluating the potential of these new compounds. Subsequent non-human in vivo studies in animal models can then provide further insights into their efficacy and pharmacokinetic profiles.

Antimicrobial Research (Mechanistic Studies, e.g., membrane disruption, enzyme inhibition)

The imidazole moiety is a core component of many antimicrobial agents. nih.govijpsjournal.comnih.gov Research into N-alkylimidazole derivatives has shown that the length and nature of the alkyl chain can significantly influence their antimicrobial properties. nih.gov For this compound, the five-carbon chain is a critical feature that could contribute to its potential antimicrobial mechanisms.

Mechanistic Insights from Analogs:

Membrane Disruption: Long-chain N-alkylimidazoles are known to exert their antimicrobial effects by disrupting the integrity of microbial cell membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The pentyl chain of this compound is of sufficient length to suggest a similar mechanism of action.

Enzyme Inhibition: Imidazole derivatives can inhibit essential microbial enzymes. For instance, they have been shown to interfere with enzymes involved in ergosterol biosynthesis in fungi, a pathway critical for maintaining fungal cell membrane structure and function. rsc.org

Quorum Sensing Inhibition: Studies on N-alkylimidazole derivatives have demonstrated their ability to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication process that regulates virulence factor production and biofilm formation. By interfering with this process, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. The alkyl chain length is a key determinant in this activity, suggesting that this compound could be a candidate for such studies. nih.gov

Inhibition of Translation: Some imidazole derivatives have been identified as inhibitors of bacterial protein synthesis. nih.gov They can stall ribosomes on mRNA, preventing the translation of genetic information into functional proteins, a vital process for bacterial survival. nih.gov

The reactive chloropentyl group also allows for the synthesis of a library of derivatives, where the chlorine atom is substituted with other functional groups to modulate the antimicrobial activity and study structure-activity relationships.

Enzyme Inhibition Studies (e.g., SARS-CoV-2 Main Protease, α-Amylase, COX-2/LOX)

The imidazole ring is a versatile scaffold for the design of enzyme inhibitors due to its ability to participate in various non-covalent interactions within enzyme active sites.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. While no direct studies on this compound have been reported, the imidazole core is present in some compounds investigated as Mpro inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with key residues in the active site of the protease.

α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Imidazole-containing compounds have been explored as α-amylase inhibitors. The inhibitory mechanism often involves the binding of the imidazole derivative to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): COX-2 and LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Selective inhibition of these enzymes is a major goal in the development of anti-inflammatory drugs with fewer side effects. Imidazole derivatives have been synthesized and evaluated as COX-2 inhibitors. researchgate.net The anti-inflammatory effects of some imidazole compounds are attributed to their ability to selectively bind to and inhibit the COX-2 enzyme. researchgate.net

Antioxidant Activity Research (Mechanistic Aspects)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Imidazole-containing compounds have been investigated for their antioxidant properties. nih.govnih.govmdpi.com

Potential Mechanistic Aspects:

Free Radical Scavenging: The imidazole ring can act as a scavenger of free radicals. The electron-rich nature of the ring allows it to donate an electron to neutralize reactive oxygen species, thereby preventing cellular damage.

Metal Ion Chelation: Some imidazole derivatives can chelate transition metal ions such as iron and copper. These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By sequestering these metal ions, imidazole compounds can prevent the generation of these damaging radicals.

The antioxidant potential of this compound itself has not been extensively reported, but based on the properties of related compounds, it could be a subject of interest in this area of research.

Anti-inflammatory Research (Mechanistic Aspects)

The anti-inflammatory potential of imidazole derivatives is well-documented and is often linked to their ability to inhibit enzymes involved in the inflammatory pathway. ijpsjournal.commdpi.com

Hypothesized Mechanistic Aspects:

COX-2 Inhibition: As mentioned earlier, a primary mechanism for the anti-inflammatory activity of many imidazole-based compounds is the selective inhibition of the COX-2 enzyme. researchgate.net This leads to a reduction in the synthesis of pro-inflammatory prostaglandins.

Modulation of Cytokine Production: Some imidazole derivatives may exert their anti-inflammatory effects by modulating the production of inflammatory cytokines, which are signaling molecules that play a crucial role in orchestrating the inflammatory response.

Other Mechanistic Biological Investigations (e.g., protein interaction modulation)

The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. rsc.orgnih.gov PPIs are fundamental to most biological processes, and their dysregulation is associated with various diseases.

While specific studies on this compound in this context are lacking, the general principles of PPI modulation suggest its potential utility. The imidazole core can serve as a scaffold to which various functional groups can be attached to create molecules that can either inhibit or stabilize specific protein-protein interactions. The chloropentyl chain provides a convenient handle for synthetic chemists to build more complex molecules designed to interact with the large and often flat surfaces of protein interfaces. Some imidazole derivatives have been investigated as modulators of PPIs, highlighting the potential of this chemical class in this innovative field of research. acs.org

Compound List

| Compound Name |

| This compound |

| Ergosterol |

| Prostaglandins |

| Leukotrienes |

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.65 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

Note: Experimental data for some properties are not widely published and the information provided is based on its chemical structure.

Table 2: Potential Mechanistic Roles of this compound Based on Structural Analogs

| Research Area | Potential Mechanism of Action | Structural Feature of Interest |

| Antimicrobial | Membrane disruption, enzyme inhibition (e.g., ergosterol biosynthesis), quorum sensing inhibition, inhibition of translation. nih.govrsc.orgnih.gov | Lipophilic pentyl chain and the core imidazole ring. |

| Enzyme Inhibition | Competitive or non-competitive inhibition of active sites (e.g., SARS-CoV-2 Mpro, α-amylase, COX-2). researchgate.net | Imidazole ring acting as a hydrogen bond acceptor/donor. |

| Antioxidant | Free radical scavenging, chelation of pro-oxidant metal ions. nih.govnih.gov | Electron-rich imidazole ring. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes like COX-2, modulation of cytokine signaling. researchgate.net | Imidazole scaffold as a base for selective inhibitor design. |

| Protein Interaction Modulation | Serving as a scaffold for the design of molecules that can disrupt or stabilize protein-protein complexes. nih.govacs.org | Reactive chloropentyl group for further chemical synthesis. |

Analytical Characterization and Quantification Methods in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(5-chloropentyl)-1H-imidazole. These techniques provide detailed information about the compound's chemical environment, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the connectivity and chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: In a typical ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the imidazole (B134444) ring and the chloropentyl chain. The protons on the imidazole ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the aromatic nature of the ring. Specifically, the proton at the C2 position is expected to be the most downfield, appearing as a singlet, while the protons at the C4 and C5 positions will appear as separate signals, likely triplets or multiplets, in the slightly more upfield region of the aromatic spectrum. rsc.org The protons of the pentyl chain will be found in the upfield region. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) is expected to resonate around δ 4.0-4.2 ppm as a triplet. The methylene group adjacent to the chlorine atom (CH₂-Cl) will also be shifted downfield, typically appearing around δ 3.5 ppm as a triplet. The remaining methylene groups of the pentyl chain will produce signals in the range of δ 1.2-1.9 ppm. rsc.orgrsc.org

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the imidazole ring are expected to have chemical shifts in the range of δ 115-140 ppm. rsc.orgacs.org The C2 carbon atom is typically the most deshielded. The carbons of the pentyl chain will appear in the upfield region. The carbon of the N-CH₂ group is expected around δ 48-50 ppm, while the carbon of the CH₂-Cl group will be in a similar region due to the electronegativity of the chlorine atom. The other methylene carbons of the chain will resonate at approximately δ 20-35 ppm. rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

|---|---|---|

| Imidazole H-2 | ~7.6 | ~137 |

| Imidazole H-4 | ~7.0 | ~129 |

| Imidazole H-5 | ~6.9 | ~120 |

| N-CH₂ (Pentyl C1) | ~4.1 (t) | ~49 |

| N-CH₂-CH₂ (Pentyl C2) | ~1.8 (quintet) | ~30 |

| CH₂-CH₂-CH₂ (Pentyl C3) | ~1.4 (quintet) | ~23 |

| CH₂-CH₂-Cl (Pentyl C4) | ~1.7 (quintet) | ~32 |

| CH₂-Cl (Pentyl C5) | ~3.5 (t) | ~44 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the imidazole ring and the alkyl halide chain.

Key expected vibrational modes include C-H stretching from the aromatic imidazole ring (around 3100-3150 cm⁻¹) and the aliphatic pentyl chain (around 2850-2960 cm⁻¹). acs.orgnih.gov The C=N and C=C stretching vibrations of the imidazole ring are expected in the region of 1500-1600 cm⁻¹. acs.org The C-N stretching vibration will likely appear in the 1000-1200 cm⁻¹ range. A characteristic band for the C-Cl stretching vibration of the terminal chloro group is expected in the range of 600-800 cm⁻¹. researchgate.net Out-of-plane bending vibrations of the imidazole ring C-H bonds can also be observed at lower wavenumbers. acs.org

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Imidazole C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Imidazole C=N/C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1000 - 1200 |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted values based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring is the primary chromophore in this compound. Imidazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions within the aromatic ring. For simple imidazoles, these absorptions are generally observed around 200-230 nm. The presence of the alkyl chain is not expected to significantly alter the UV-Vis spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound. osti.gov In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation patterns would likely involve the loss of the chloropentyl side chain, leading to a prominent fragment ion corresponding to the protonated imidazole ring. Other fragments may result from the cleavage of the pentyl chain at different positions.

Liquid Chromatography-Mass Spectrometry (LC-MS / LC-QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are highly sensitive and specific methods for the analysis of this compound, particularly in complex matrices. nih.govnih.gov These techniques are suitable for compounds that are not sufficiently volatile or stable for GC-MS.

In LC-MS, the compound is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound, ESI in positive ion mode would be effective, leading to the observation of the protonated molecule [M+H]⁺. High-resolution mass spectrometry, such as QTOF-MS, allows for the precise determination of the mass of the molecular ion, which can be used to confirm the elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing structural information that can be used for definitive identification and quantification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the accurate mass determination of this compound. This method provides the elemental composition of the molecule with high precision, which is a critical step in its structural confirmation.

Research Findings: HRMS analysis of this compound would yield a high-resolution mass spectrum showing the molecular ion peak. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared with the theoretically calculated mass. The high accuracy of the mass measurement helps to distinguish the compound from other molecules with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₁₃ClN₂ |

| Theoretical Monoisotopic Mass | 172.0818 |

| Expected Ion in HRMS | [C₈H₁₄ClN₂]⁺ |

| Calculated m/z for [M+H]⁺ | 173.0894 |

This table represents theoretical values expected from HRMS analysis.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture.

Thin Layer Chromatography is a simple, rapid, and cost-effective method used for the qualitative monitoring of reactions and for the preliminary assessment of the purity of this compound.

Research Findings: In a typical TLC analysis, a solution of the compound is spotted on a silica (B1680970) gel plate. The plate is then developed in a suitable solvent system, which would be a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate). The position of the spot, represented by the retardation factor (Rf) value, is determined under UV light or by using a staining agent. The Rf value is characteristic of the compound in a specific solvent system.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 1:1 v/v) |

| Detection | UV light (254 nm) or Iodine vapor |

| Expected Observation | A single spot, indicating the purity of the sample. The Rf value would depend on the exact mobile phase composition. |

This table describes a typical TLC setup for a compound like this compound.

HPLC and UPLC are highly efficient chromatographic techniques used for the separation, quantification, and purification of this compound. These methods offer high resolution and sensitivity.

Research Findings: A reversed-phase HPLC or UPLC method would be the standard approach. The compound would be separated on a C18 column using a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector at a wavelength where the imidazole ring shows maximum absorbance. The retention time of the peak corresponding to this compound is used for its identification, and the peak area is used for its quantification.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase | A gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Detection | UV at approx. 210 nm |

| Expected Result | A sharp, symmetrical peak at a specific retention time. |

This table outlines typical parameters for an HPLC/UPLC analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Research Findings: The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₈H₁₃ClN₂. A close agreement between the found and calculated values confirms the elemental composition of the compound.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 55.65 | To be determined experimentally |

| Hydrogen (H) | 7.59 | To be determined experimentally |

| Chlorine (Cl) | 20.53 | To be determined experimentally |

| Nitrogen (N) | 16.22 | To be determined experimentally |

This table shows the theoretical elemental composition. The 'Found' values are obtained from actual experimental analysis.

Thermal Analysis Techniques (e.g., TGA-DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase behavior of this compound.

Research Findings: TGA measures the change in mass of the sample as a function of temperature. For this compound, the TGA curve would show the decomposition temperature range of the compound. DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram can reveal information about melting point, boiling point, and other phase transitions.

| Technique | Parameter Measured | Expected Information |

| TGA | Mass loss vs. Temperature | Onset of decomposition, thermal stability range. |

| DSC | Heat flow vs. Temperature | Melting point, boiling point, presence of polymorphic transitions. |

This table summarizes the information obtained from TGA and DSC analysis.

X-ray Diffraction Studies (Single Crystal X-ray Diffraction).

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

| Parameter | Information Obtained |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions | To be determined experimentally |

| Bond Lengths & Angles | Precise measurement of all atomic connections. |

| Molecular Conformation | The 3D arrangement of the atoms in the molecule. |

This table indicates the type of data that would be generated from a successful single crystal X-ray diffraction study.

Quantification Methodologies

The quantification of this compound in research samples would likely rely on chromatographic separation coupled with mass spectrometric detection, which offers high sensitivity and specificity.

For accurate quantification, a calibration curve is constructed using a series of standards of known concentrations. The response of the analytical instrument is plotted against the concentration, and the resulting linear regression is used to determine the concentration of the analyte in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method.

Based on research on analogous imidazole compounds, the following table illustrates typical calibration and detection limits that could be expected for the analysis of this compound using modern analytical instrumentation. For instance, a study on various imidazole derivatives using GC-MS reported LODs ranging from 0.0553 to 0.8914 µg/mL and LOQs from 0.2370 to 1.9373 µg/mL. gdut.edu.cn Another method for 4(5)-methylimidazole using LC-IT-MS achieved a quantification limit of 0.2 ng/mL. nih.gov Similarly, the analysis of certain imidazole anti-infective drugs by HPLC reported LODs between 0.13 and 0.41 µg/mL. nih.gov

Table 1: Representative Calibration and Detection Limits for Imidazole Derivatives in Research

| Analytical Method | Analyte(s) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| GC-MS | Seven imidazole-like compounds | Not specified | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | gdut.edu.cn |

| LC-IT-MS | 4(5)-Methylimidazole | 0.5–300 ng/mL | Not specified | 0.2 ng/mL | nih.gov |

| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | Not specified | 0.13–0.41 µg/mL | Not specified | nih.gov |

| UHPLC-DAD | Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375–18.0300 mg/kg | 0.0094 mg/kg | Not specified | researchgate.net |

This table presents data from studies on various imidazole derivatives to illustrate potential analytical parameters for this compound.

Sample preparation is a critical step to remove interfering matrix components and to concentrate the analyte of interest. For N-substituted imidazoles, this may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more advanced techniques like dispersive liquid-liquid microextraction (DLLME). nih.gov

Derivatization is a chemical modification technique that can be employed to improve the analytical properties of a compound. For imidazoles, derivatization can enhance volatility for GC analysis or improve ionization efficiency and chromatographic retention in LC-MS. rsc.orgchromforum.org For example, derivatization with isobutyl chloroformate has been successfully used for the GC-MS analysis of several imidazole-like compounds. gdut.edu.cn In another instance, dansyl chloride was used as a derivatizing agent for the sensitive determination of 4(5)-methylimidazole by LC-IT-MS, which significantly extended the column retention time and amplified the MS signal response. nih.gov

The selection of a derivatization agent for this compound would depend on the chosen analytical platform (GC or LC) and the specific requirements of the assay.

Table 2: Potential Derivatization Reagents for the Analysis of Imidazole Compounds

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Isobutyl chloroformate | GC-MS | To enable derivatization of imidazole-like compounds for GC analysis. | gdut.edu.cn |

| Dansyl chloride | LC-IT-MS | To extend column retention time and amplify the MS signal response. | nih.gov |

This table outlines potential derivatization strategies for this compound based on methods used for other imidazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.